molecular formula C12H21NO11 B15206318 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose

2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose

Cat. No.: B15206318
M. Wt: 355.29 g/mol
InChI Key: MMVCEIQLWBYBJB-RYAVACMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose involves the glycosylation of 2-amino-2-deoxy-D-galactose with b-D-glucopyranuronic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped with cleanroom facilities ranging from Class 100 to Class 100,000 to maintain the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and industrial applications .

Scientific Research Applications

2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C12H21NO11

Molecular Weight

355.29 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H21NO11/c13-3-8(4(15)2(1-14)22-11(3)21)23-12-7(18)5(16)6(17)9(24-12)10(19)20/h2-9,11-12,14-18,21H,1,13H2,(H,19,20)/t2-,3-,4+,5+,6+,7-,8-,9+,11?,12-/m1/s1

InChI Key

MMVCEIQLWBYBJB-RYAVACMTSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O

Origin of Product

United States

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